molecular formula C16H12O3 B8170865 Methyl 4-(4-ethynylphenoxy)benzoate

Methyl 4-(4-ethynylphenoxy)benzoate

Cat. No.: B8170865
M. Wt: 252.26 g/mol
InChI Key: QNMSVGSVISUZRN-UHFFFAOYSA-N
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Description

Methyl 4-(4-ethynylphenoxy)benzoate is a benzoate ester derivative characterized by a phenoxy group substituted with an ethynyl moiety at the para position of the aromatic ring. This compound belongs to a broader class of benzoate esters, which are frequently utilized in medicinal chemistry and materials science due to their structural versatility and tunable physicochemical properties. For instance, describes a related compound, methyl 4-((1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-pyrazol-4-yl)ethynyl)benzoate, synthesized via a palladium-catalyzed alkyne coupling reaction, highlighting the relevance of ethynylphenoxy motifs in antifungal agent development .

Properties

IUPAC Name

methyl 4-(4-ethynylphenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-3-12-4-8-14(9-5-12)19-15-10-6-13(7-11-15)16(17)18-2/h1,4-11H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMSVGSVISUZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(4-ethynylphenoxy)benzoate can be synthesized through a palladium-catalyzed Sonogashira coupling reaction. The typical procedure involves the reaction of methyl 4-iodobenzoate with 4-ethynylphenol in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a copper co-catalyst, like copper(I) iodide. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) under an inert atmosphere at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-ethynylphenoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The phenoxy and benzoate moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH).

    Substitution: Halogenating agents like bromine (Br) or chlorinating agents like thionyl chloride (SOCl).

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated derivatives like ethylphenoxybenzoate.

    Substitution: Formation of halogenated derivatives or other substituted products depending on the reagents used.

Scientific Research Applications

Methyl 4-(4-ethynylphenoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(4-ethynylphenoxy)benzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism would involve interactions with molecular targets, such as enzymes or receptors, leading to specific biological effects. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Table 1: Comparison of Benzoate Derivatives with Substituent Variations

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Ethynylphenoxy C₁₆H₁₂O₃ 252.27 Potential for click chemistry Inferred
Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate 3-Chloropropoxy, CF₃ C₁₂H₁₂ClF₃O₃ 296.67 High yield (94%); antifungal leads
Ethyl 4-[(4-bromophenoxy)methyl]benzoate Bromophenoxymethyl C₁₆H₁₅BrO₃ 335.19 Halogenated lipophilic derivative
Methyl 4-(2-hydroxyethyl)benzoate Hydroxyethyl C₁₀H₁₂O₃ 180.20 High solubility; synthetic precursor
Ethyl 4-(sulfooxy)benzoate Sulfate ester C₉H₁₀O₆S 246.24 Enhanced water solubility

Physicochemical Properties

  • Lipophilicity: Ethynylphenoxy derivatives are expected to exhibit moderate lipophilicity compared to halogenated analogs (e.g., logP of ethyl 4-[(4-bromophenoxy)methyl]benzoate ≈ 3.5) due to the linear ethynyl group reducing steric hindrance .
  • Solubility : Sulfate esters (e.g., ethyl 4-(sulfooxy)benzoate) show superior aqueous solubility, while hydroxyethyl derivatives (e.g., methyl 4-(2-hydroxyethyl)benzoate) balance lipophilicity and hydrophilicity .

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